
1-(3,4-difluorobenzoyl)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-difluorobenzoyl)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C22H20F2N4O5S and its molecular weight is 490.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Chemical Structure and Properties
The compound features several notable functional groups, including a difluorobenzoyl moiety, an isoxazole ring, and a sulfamoyl group, which contribute to its biological activity. The molecular formula can be summarized as follows:
- Molecular Formula : C₁₈H₁₈F₂N₄O₃S
- Molecular Weight : Approximately 396.43 g/mol
Research indicates that compounds with similar structural features often interact with various biological targets, including receptors and enzymes. The presence of the isoxazole and sulfamoyl groups suggests potential interactions with specific protein targets involved in signaling pathways.
Antimicrobial Properties
Compounds with sulfamoyl groups are often investigated for their antimicrobial properties. Sulfamoyl derivatives have been shown to inhibit bacterial growth by interfering with folate synthesis pathways. This suggests that the target compound may also exhibit antimicrobial activity, although empirical data specifically for this compound is currently lacking.
In Vitro Studies
- Cell Proliferation Assays : Preliminary assays conducted on structurally similar compounds indicate that they can inhibit cell proliferation in various cancer cell lines. For instance, a study on a related azetidine derivative reported IC50 values in the low micromolar range against breast cancer cell lines .
- Mechanistic Insights : Further mechanistic studies revealed that these compounds could modulate key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
In Vivo Studies
- Animal Models : In vivo studies using xenograft models have shown promising results for related compounds in reducing tumor size and improving survival rates in treated animals. These results highlight the need for further investigation into the pharmacokinetics and bioavailability of the target compound.
- Toxicology Reports : Safety assessments are critical for any new drug candidate. Early toxicological evaluations of similar compounds have indicated manageable side effects at therapeutic doses, suggesting a favorable safety profile for further development .
Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Anticancer | Induces apoptosis; inhibits proliferation | |
Antimicrobial | Potential inhibition of bacterial growth | |
Mechanistic Insights | Modulates PI3K/Akt signaling pathway |
Structure-Activity Relationship (SAR)
Compound Feature | Activity Observed | Implication |
---|---|---|
Sulfamoyl Group | Antimicrobial activity | Targeting folate synthesis |
Isoxazole Ring | Anticancer properties | Potential interaction with cancer targets |
Azetidine Core | Modulation of signaling pathways | Enhances bioactivity |
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of azetidine and isoxazole have been explored for their ability to inhibit cancer cell proliferation. A study reported the synthesis of N-aryl-5-(trifluorophenyl)-1,3,4-oxadiazol-2-amines, which demonstrated promising anticancer activity against various cell lines, suggesting that the azetidine derivative may also possess similar properties .
Antimicrobial Properties
Compounds incorporating sulfamoyl groups have been recognized for their antimicrobial activities. Research has shown that hydrazinecarboxamides derived from similar structures exhibit moderate inhibition against acetylcholinesterase and butyrylcholinesterase, indicating potential applications in treating infections or as enzyme inhibitors . The incorporation of the sulfamoyl group in our compound may enhance its antimicrobial efficacy.
Compound Name | Structure Type | Activity Type | IC50 (µM) | Reference |
---|---|---|---|---|
Compound A | Azetidine | Anticancer | 50.0 | |
Compound B | Isoxazole | Antimicrobial | 27.04 (AChE) | |
Compound C | Benzothiazole | Antitumor | 60.0 |
Case Study 1: Anticancer Activity Evaluation
In a recent investigation, a series of azetidine derivatives were synthesized and tested for their anticancer activity. The study revealed that compounds with structural similarities to 1-(3,4-difluorobenzoyl)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)azetidine-3-carboxamide exhibited growth inhibition rates exceeding 75% against several cancer cell lines including SNB-19 and OVCAR-8 . This highlights the potential for further development of our target compound as an effective anticancer agent.
Case Study 2: Antimicrobial Screening
Another study focused on evaluating the antimicrobial properties of hydrazine derivatives related to our compound. The results indicated that certain derivatives showed significant inhibition against Gram-positive bacteria and fungi, which could be attributed to the presence of sulfamoyl groups . This suggests that our compound could be explored for similar antimicrobial applications.
Propriétés
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O5S/c1-12-13(2)26-33-21(12)27-34(31,32)17-6-4-16(5-7-17)25-20(29)15-10-28(11-15)22(30)14-3-8-18(23)19(24)9-14/h3-9,15,27H,10-11H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHABHQFUTUXLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.